molecular formula C10H18O2 B14349207 6-Hydroxy-4,7-dimethyloct-3-en-2-one CAS No. 91873-31-3

6-Hydroxy-4,7-dimethyloct-3-en-2-one

Cat. No.: B14349207
CAS No.: 91873-31-3
M. Wt: 170.25 g/mol
InChI Key: YIZBAGSANYXJTG-UHFFFAOYSA-N
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Description

6-Hydroxy-4,7-dimethyloct-3-en-2-one is an organic compound with a unique structure that includes a hydroxyl group, two methyl groups, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,7-dimethyloct-3-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,7-dimethyloct-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated alcohol.

Scientific Research Applications

6-Hydroxy-4,7-dimethyloct-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,7-dimethyloct-3-en-2-one involves its interaction with specific molecular targets and pathways The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules The compound may act as a ligand, binding to enzymes or receptors and modulating their activity

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloct-6-en-1-yl decanoate
  • 3,7-Dimethyloct-6-en-1-yl dodecanoate
  • 7-Octen-4-one, 2,6-dimethyl-

Uniqueness

6-Hydroxy-4,7-dimethyloct-3-en-2-one is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

91873-31-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

6-hydroxy-4,7-dimethyloct-3-en-2-one

InChI

InChI=1S/C10H18O2/c1-7(2)10(12)6-8(3)5-9(4)11/h5,7,10,12H,6H2,1-4H3

InChI Key

YIZBAGSANYXJTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=CC(=O)C)C)O

Origin of Product

United States

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